molecular formula C8H6OS2 B2791477 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one CAS No. 39131-69-6

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one

Cat. No.: B2791477
CAS No.: 39131-69-6
M. Wt: 182.26
InChI Key: PVDWFFQLTUGTCK-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is a heterocyclic compound featuring a unique structure composed of fused thiophene rings. This compound has garnered significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one typically involves the following steps:

Comparison with Similar Compounds

Biological Activity

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one, with the molecular formula C8H6OS2C_8H_6OS_2 and CAS number 39131-69-6, is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 182.26 g/mol
  • Structure : The compound features a thieno[3,2-b]thiophene moiety, which is known for its electronic properties and biological relevance.

Biological Activities

This compound exhibits various biological activities that can be categorized into several key areas:

Antioxidant Activity

Research has shown that thieno derivatives possess potent antioxidant properties. In vitro studies have demonstrated that certain thieno compounds can scavenge free radicals effectively. For instance, one study indicated that related thienothiophene compounds exhibited IC50 values in the range of 165 μM for DPPH radical scavenging assays, suggesting a strong potential for antioxidant applications .

Anticancer Activity

The anticancer properties of thienothiophene derivatives have been extensively studied. In particular, compounds featuring this scaffold have shown promising results against various cancer cell lines. For example, specific derivatives demonstrated significant inhibition of PC-3 prostate cancer cells with IC50 values as low as 22.5 μM . This suggests that this compound could be explored further as a potential anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : Certain derivatives have shown potent inhibition against α-glucosidase, which is critical in managing diabetes. For example, one derivative exhibited an IC50 of 22.0 μM compared to acarbose (841 μM), indicating significantly higher potency .
  • β-Glucuronidase Inhibition : Another study highlighted the inhibitory effects on β-glucuronidase with an IC50 value of 1.3 μM for a related compound, which is noteworthy compared to standard inhibitors .

Summary of Biological Activities

Activity TypeMeasured EffectIC50 Value (μM)Reference
AntioxidantDPPH Scavenging165
AnticancerPC-3 Cell Inhibition22.5
α-Glucosidase InhibitionEnzyme Inhibition22.0
β-Glucuronidase InhibitionEnzyme Inhibition1.3

Case Studies

Several case studies have explored the synthesis and biological evaluation of thieno derivatives:

  • Synthesis and Evaluation : A study synthesized various thieno derivatives and evaluated their biological activities against cancer cell lines and enzymes involved in glucose metabolism. The findings indicated a broad spectrum of activity across different compounds within this class .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects have revealed potential pathways involving oxidative stress modulation and enzyme inhibition, making them candidates for further pharmaceutical development .

Properties

IUPAC Name

1-thieno[3,2-b]thiophen-5-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDWFFQLTUGTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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